5,8-Dichloroisoquinoline-1-carbonitrile
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Overview
Description
5,8-Dichloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at positions 5 and 8, and a nitrile group at position 1. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a nitrile group. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting dichloroisoquinoline is then reacted with a cyanating agent, such as cyanogen bromide, under controlled conditions to form the nitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Formation of 5,8-dichloroisoquinoline-1-amine.
Oxidation: Formation of oxidized isoquinoline derivatives.
Scientific Research Applications
5,8-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,8-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroisoquinoline-1-carbonitrile
- 5,8-Dibromoisoquinoline-1-carbonitrile
- 5,8-Dichloroisoquinoline-1-carboxamide
Uniqueness
5,8-Dichloroisoquinoline-1-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H4Cl2N2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5,8-dichloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |
InChI Key |
OJIZETVXVJWGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C#N)Cl |
Origin of Product |
United States |
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